(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1203441-73-9
VCID: VC4768910
InChI: InChI=1S/C16H18N4O2S/c1-10(2)20-13(7-8-17-20)15(21)18-16-19(3)12-6-5-11(22-4)9-14(12)23-16/h5-10H,1-4H3
SMILES: CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.41

(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

CAS No.: 1203441-73-9

Cat. No.: VC4768910

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.41

* For research use only. Not for human or veterinary use.

(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide - 1203441-73-9

Specification

CAS No. 1203441-73-9
Molecular Formula C16H18N4O2S
Molecular Weight 330.41
IUPAC Name N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C16H18N4O2S/c1-10(2)20-13(7-8-17-20)15(21)18-16-19(3)12-6-5-11(22-4)9-14(12)23-16/h5-10H,1-4H3
Standard InChI Key JQCZSOQZIQWTJA-FBMGVBCBSA-N
SMILES CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₆H₁₈N₄O₂S, with a molecular weight of 330.41 g/mol . Its IUPAC name reflects the arrangement of substituents: N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide. Key structural elements include:

  • A benzo[d]thiazole ring with methoxy (–OCH₃) and methyl (–CH₃) groups at positions 6 and 3, respectively.

  • A pyrazole ring substituted with an isopropyl group (–CH(CH₃)₂) at position 1.

  • An amide linkage connecting the pyrazole and benzothiazole moieties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₄O₂S
Molecular Weight330.41 g/mol
CAS Number1203441-73-9
SMILESCC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
SolubilityNot publicly available

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined in studies on analogous benzothiazole-pyrazole hybrids :

Key Synthetic Steps

  • Demethylation of 6-Methoxy-2,3-Dihydrobenzo[d]thiazol-2-amine:
    Treatment with hydrobromic acid (HBr) removes the methoxy group, yielding 6-hydroxy-2-aminobenzothiazole .

  • Alkylation with Propargyl Bromides:
    Reaction with alkyl halides (e.g., methyl bromide) reintroduces alkoxy groups at position 6 .

  • Hydrazine Cyclocondensation:
    Hydrazine hydrate reacts with α,β-unsaturated ketones to form the pyrazole ring .

  • Amide Coupling:
    Carbodiimide-mediated coupling links the pyrazole-5-carboxylic acid derivative to the benzothiazole amine .

Table 2: Representative Reaction Yields

StepYield (%)Conditions
Demethylation75–85HBr, reflux, 20 h
Alkylation60–70K₂CO₃, acetonitrile, 24 h
Pyrazole Formation80–90Hydrazine, ethanol, reflux

Physicochemical and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.58 (d, J = 8.4 Hz, 1H, benzothiazole-H), 6.92 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.85 (s, 3H, OCH₃), 3.32 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃) .

  • MS (ESI+): m/z 331.1 [M+H]⁺ .

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